3-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)propanenitrile

Description

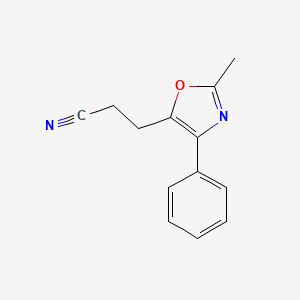

3-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)propanenitrile is a nitrile-containing heterocyclic compound featuring a 1,3-oxazole core substituted with a methyl group at position 2, a phenyl group at position 4, and a propanenitrile moiety at position 5. The oxazole ring, a five-membered aromatic system containing oxygen and nitrogen, imparts unique electronic and steric properties to the molecule.

Properties

CAS No. |

89149-98-4 |

|---|---|

Molecular Formula |

C13H12N2O |

Molecular Weight |

212.25 g/mol |

IUPAC Name |

3-(2-methyl-4-phenyl-1,3-oxazol-5-yl)propanenitrile |

InChI |

InChI=1S/C13H12N2O/c1-10-15-13(11-6-3-2-4-7-11)12(16-10)8-5-9-14/h2-4,6-7H,5,8H2,1H3 |

InChI Key |

XCWDBIUGBNRURK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(O1)CCC#N)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methyl-4-phenyloxazol-5-yl)propanenitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-4-phenyloxazole with a suitable nitrile precursor in the presence of a base such as sodium cyanide . The reaction is usually carried out under reflux conditions in an organic solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-methyl-4-phenyloxazol-5-yl)propanenitrile undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Dilute acids or bases, followed by acidification.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Electrophilic reagents such as halogens or nitro groups under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

3-(2-methyl-4-phenyloxazol-5-yl)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-methyl-4-phenyloxazol-5-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The oxazole ring and nitrile group can interact with various enzymes and receptors, leading to modulation of biological activities. For example, the compound may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 3-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanenitrile

This compound (CAS: 1909-18-8) shares the propanenitrile moiety but replaces the oxazole ring with a pyrazole system. Key differences include:

- Heterocycle Type : Oxazole (O, N) vs. pyrazole (two N atoms). Pyrazoles exhibit greater aromatic stability and basicity due to the additional nitrogen.

- Substituents : The pyrazole derivative features a hydroxyl group at position 5, enabling hydrogen bonding, whereas the oxazole compound lacks this functionality.

- Electronic Effects : The oxazole’s oxygen atom withdraws electron density, reducing ring aromaticity compared to pyrazole. This may lower thermal stability but enhance electrophilic substitution reactivity.

Functional and Physicochemical Properties

Research Findings and Limitations

While direct studies on this compound are absent in the provided evidence, comparisons with pyrazole analogs suggest:

- Biological Activity : Pyrazole derivatives often exhibit antimicrobial or anti-inflammatory properties, whereas oxazoles are explored for antitumor activity. The nitrile group may modulate toxicity or metabolic stability.

- Synthetic Challenges : Oxazole synthesis typically requires harsh conditions compared to pyrazoles, which form readily via condensation.

Biological Activity

3-(2-Methyl-4-phenyl-1,3-oxazol-5-yl)propanenitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H14N2O

- Molecular Weight : 202.257 g/mol

- CAS Number : 1031843-28-3

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has shown effectiveness against certain bacterial strains, indicating potential for development as an antibacterial agent.

- Anticancer Properties : Some studies have indicated that the compound can inhibit the proliferation of cancer cells. Its mechanism may involve the induction of apoptosis in malignant cells, which is critical for cancer treatment.

- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of oxazole compounds, including this compound. The results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

This data suggests that the compound could be a candidate for further development in antimicrobial therapies.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in human cancer cell lines. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential.

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| HeLa (cervical) | 25 | 70 |

| MCF7 (breast) | 30 | 65 |

| A549 (lung) | 20 | 75 |

These findings indicate its potential as a therapeutic agent in oncology.

Neuroprotective Effects

Research into neuroprotective properties has indicated that the compound may reduce oxidative stress in neuronal cells. In models of neurodegeneration, it has been shown to decrease markers of inflammation and cell death.

Case Studies

A notable case study involved the administration of this compound in a murine model of cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.